Benzene, [(2,2-dichloroethenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(2,2-dichloroethenyl)thio]-: is an organic compound characterized by the presence of a benzene ring substituted with a [(2,2-dichloroethenyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(2,2-dichloroethenyl)thio]- typically involves the reaction of benzene with [(2,2-dichloroethenyl)thio] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic aromatic substitution.
Industrial Production Methods: In an industrial setting, the production of Benzene, [(2,2-dichloroethenyl)thio]- may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzene, [(2,2-dichloroethenyl)thio]- can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(2,2-dichloroethenyl)thio] group to a simpler thiol or sulfide.
Substitution: The compound can participate in various substitution reactions, where the [(2,2-dichloroethenyl)thio] group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzene, [(2,2-dichloroethenyl)thio]- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical transformations, making it valuable in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study the effects of chlorinated thioethers on biological systems. It may also serve as a precursor for the development of pharmaceuticals with potential therapeutic applications.
Industry: Industrially, Benzene, [(2,2-dichloroethenyl)thio]- is utilized in the production of specialty chemicals, including agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Benzene, [(2,2-dichloroethenyl)thio]- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The [(2,2-dichloroethenyl)thio] group can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(2,2-dichloroethenyl)thio]-4-methoxy-
- This compound4-chloro-
Comparison: Compared to its analogs, Benzene, [(2,2-dichloroethenyl)thio]- is unique due to the absence of additional substituents on the benzene ring. This simplicity allows for more straightforward chemical modifications and a broader range of applications. Its reactivity and potential for diverse chemical transformations make it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
3559-72-6 |
---|---|
Molekularformel |
C8H6Cl2S |
Molekulargewicht |
205.10 g/mol |
IUPAC-Name |
2,2-dichloroethenylsulfanylbenzene |
InChI |
InChI=1S/C8H6Cl2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
AMHALDRLBIPUBH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC=C(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.